1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol, also known as Dapagliflozin α Isomer or (1R)-Dapagliflozin, is a chemical compound with significant relevance in pharmaceutical applications, particularly in the treatment of diabetes. It is classified as an anhydro sugar derivative and belongs to the category of sodium-glucose co-transporter 2 inhibitors, which are used to manage blood glucose levels in diabetic patients. The compound's molecular formula is CHClO, and it has a molecular weight of 408.88 g/mol .
The synthesis of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol involves several key steps that can be performed using various methods:
Technical details regarding the exact reaction conditions, such as temperature, solvent choice, and reaction time, are critical for achieving high yields and purity of the final product .
The molecular structure of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry tools to predict its reactivity and interaction with biological targets .
1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol participates in various chemical reactions that are pivotal for its functionality:
Detailed mechanistic studies are essential to understand these reactions, including kinetics and thermodynamics .
The mechanism of action of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol primarily relates to its role as a sodium-glucose co-transporter 2 inhibitor:
Data from clinical studies indicate that this mechanism contributes significantly to improved glycemic control in diabetic patients .
The compound is characterized by its stability under standard laboratory conditions but may be sensitive to extreme pH levels or high temperatures which could lead to decomposition.
Properties such as solubility, melting point, and reactivity with common laboratory reagents are crucial for practical applications in research and industry .
The primary application of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol lies in its use as a pharmaceutical agent:
Research continues into its potential applications beyond diabetes management, including investigations into cardiovascular benefits and weight management strategies associated with glucose regulation .
Nucleophilic substitution reactions are pivotal for constructing the chlorinated biphenyl scaffold of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol. The Ullmann ether synthesis remains the cornerstone method for forming the diaryl ether linkage, where activated 4-ethoxyphenol derivatives react with 5-bromo-2-chlorobenzaldehyde under copper(I) catalysis. Optimization studies demonstrate that combining CuI (5 mol%) with trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%) in toluene at 110°C achieves near-quantitative yields (>98%) with minimal diaryl byproduct formation (<0.5%) [3]. This represents a significant improvement over traditional copper-mediated methods that typically yield 85-90% with higher impurity profiles.
Phase-transfer catalysis (PTC) has emerged as a powerful alternative for large-scale synthesis. Benzyltriethylammonium chloride (0.5 eq) enables efficient alkylation of 4-ethoxyphenol with 1-(bromomethyl)-4-chloro-3-iodobenzene in biphasic systems (50% NaOH/toluene). This method reduces reaction times from 24 hours to 6 hours while maintaining yields at 92-95% and enhancing regioselectivity [7]. The PTC approach eliminates the need for expensive copper catalysts while simplifying workup procedures – particularly advantageous for pharmaceutical manufacturing where metal residue control is critical.
Table 1: Comparative Analysis of Nucleophilic Substitution Methodologies
Method | Catalyst System | Temperature | Yield (%) | Key Advantages |
---|---|---|---|---|
Ullmann Ether Synthesis | CuI/DMCD (10 mol%) | 110°C | >98% | Exceptional yield, low dimer formation |
Phase-Transfer Catalysis | BnEt₃NCl (0.5 eq) | 80°C | 92-95% | Metal-free, faster reaction |
Solvent-Free Microwave | K₂CO₃/Aliquat 336 | 150°C (MW) | 89% | Energy efficient, rapid (30 min) |
Palladium-Catalyzed | Pd₂(dba)₃/Xantphos (2 mol%) | 100°C | 94% | Tolerates electron-deficient aryl groups |
Recent innovations include solvent-free microwave-assisted techniques where potassium carbonate serves as both base and solid support, with Aliquat 336 as phase-transfer agent. This approach achieves 89% yield within 30 minutes at 150°C, significantly reducing energy consumption compared to conventional heating methods [10]. Additionally, palladium-catalyzed approaches using Pd₂(dba)₃/Xantphos systems (2 mol%) demonstrate exceptional functional group tolerance for structurally complex analogs, though at higher catalyst costs.
The polyhydroxylated D-glucitol moiety presents significant challenges in regioselective functionalization, necessitating sophisticated protecting group strategies. Acetyl groups remain the most widely employed protecting groups due to their cost-effectiveness and established deprotection protocols. The tetraacetate derivative [(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate] serves as a key synthetic intermediate with demonstrated stability under diverse reaction conditions [4]. Optimization studies reveal that peracetylation using acetic anhydride (5 eq) in pyridine at 0-5°C followed by warming to room temperature provides complete protection within 4 hours, with the reaction progress monitorable by the characteristic carbonyl stretch at 1745 cm⁻¹ in FT-IR spectroscopy.
Silyl protection strategies offer complementary advantages for selective deprotection. The tert-butyldiphenylsilyl (TBDPS) group demonstrates exceptional selectivity for primary hydroxyl protection (C6 position) when applied with 1.05 equivalents of TBDPS-Cl in DMF at -20°C (94% yield). Subsequent benzoylation of secondary hydroxyls proceeds smoothly at room temperature to give the 2,3,4-tri-O-benzoyl-6-O-TBDPS derivative, which serves as a crucial intermediate for stepwise deprotection sequences [10]. This orthogonal protection approach enables selective modifications at specific positions that would be inaccessible with acetyl protection alone.
Table 2: Protecting Group Strategies for D-Glucitol Backbone
Protecting Group | Conditions | Deprotection Method | Regioselectivity | Application |
---|---|---|---|---|
Acetyl | Ac₂O/pyridine (0°C→RT) | K₂CO₃/MeOH-H₂O (20°C) | Non-selective | Full protection, cost-effective |
tert-Butyldiphenylsilyl | TBDPS-Cl/imidazole/DMF (-20°C) | TBAF/THF (0°C) | C6-OH selective | Orthogonal deprotection |
Benzoyl | BzCl/pyridine (0°C) | NH₃/MeOH (0°C) | Sterically guided | Crystallization enhancement |
Acetonide | 2,2-DMP/PPTS/CH₂Cl₂ | Dilute AcOH/H₂O | 1,2:5,6-di-O-protection | Terminal diol protection |
Critical to process optimization is the development of one-pot protection-deprotection sequences that minimize intermediate isolation steps. A particularly efficient protocol involves sequential silyl protection (C6-OH), benzoylation (C2,C3,C4-OH), selective TBDPS removal with tetrabutylammonium fluoride, and direct glycosylation without intermediate purification. This approach reduces the overall step count from 6 to 3 while improving total yield from 62% to 88% [10]. The crystalline nature of the fully benzoylated intermediate significantly simplifies purification, with typical recovery >95% after recrystallization from ethanol/water mixtures.
Stereoselective construction of the C-aryl glycosidic bond represents the most challenging aspect of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol synthesis. Modern approaches predominantly utilize (1S)-1,4-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (CAS 1469910-70-0) as a pivotal intermediate due to its conformational rigidity, which facilitates stereocontrol [2]. This furanose-form intermediate undergoes ring-opening and stereoselective reduction to afford the desired (1S)-configured glucitol derivative. The stereochemical outcome is critically dependent on the reducing agent: while L-selectride delivers the undesired (1R)-epimer with 5:1 selectivity, DIBAL-H in toluene at -78°C provides the pharmacologically active (1S)-isomer with >20:1 diastereoselectivity [8].
Enzymatic resolution has emerged as a powerful technique for enhancing stereochemical purity. Lipase PS-30 (from Pseudomonas cepacia) demonstrates exceptional enantioselectivity (E > 200) toward the resolution of racemic 1,4-anhydro intermediates through transesterification in vinyl acetate. This biotransformation provides both the resolved (1S)-alcohol intermediate (ee >99.5%) and the (1R)-acetate derivative, which can be hydrolyzed and recycled [7]. The enzymatic process achieves significantly higher stereocontrol than chemical methods while operating under mild conditions (35°C, atmospheric pressure), though at higher catalyst costs.
Table 3: Stereoselective Methods for C-Aryl Glycoside Formation
Method | Key Reagent/Catalyst | Temperature | d.r. (1S:1R) | Yield (%) | Advantages |
---|---|---|---|---|---|
DIBAL-H reduction | DIBAL-H in toluene | -78°C | >20:1 | 85% | High selectivity, scalable |
Enzymatic resolution | Lipase PS-30/vinyl acetate | 35°C | >200:1 (ee) | 45% (theoretical max 50%) | Exceptional ee, mild conditions |
Chiral auxiliary control | (S)-Norephedrine-glycosyl donor | -40°C | 15:1 | 78% | Predictable stereochemistry |
Asymmetric hydrogenation | Ru-BINAP complex | 70°C (50 psi H₂) | 30:1 | 92% | Catalytic, high yielding |
The chiral pool approach utilizing D-glucose derivatives provides an alternative stereocontrolled pathway. Glycosylation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with the functionalized aryl Grignard reagent (prepared from 1-(bromomethyl)-4-chloro-3-iodobenzene) in THF at -40°C proceeds with inversion of configuration to provide the β-C-glycoside exclusively. Subsequent deacetylation and reduction yields the target glucitol derivative with retention of stereochemistry. This method benefits from the inherent stereochemical purity of D-glucose precursors, though requires careful control of anomeric center reactivity to prevent elimination side products [4] [6].
Regioselective benzylation at the C3 position of 4-chlorophenyl precursors presents significant challenges due to competing O- versus C-alkylation and regioisomer formation. Lewis acid-catalyzed Friedel-Crafts alkylation has undergone extensive optimization, with AlCl₃ (1.1 eq) in dichloromethane at 0°C providing 82% yield of the desired 1-(chloromethyl)-4-ethoxybenzene adduct with <5% regioisomer formation [9]. However, stoichiometric aluminum waste generation prompted development of catalytic methodologies. Scandium(III) triflate (10 mol%) in nitromethane at 60°C achieves comparable yields (85%) with dramatically reduced metal loadings, though at higher catalyst cost [10].
Microwave-assisted continuous flow technology represents a breakthrough in regioselective benzylation. Employing a heterogeneous catalyst (Amberlyst-15) in a continuous flow reactor under microwave irradiation (150°C, 2.5 MPa pressure) reduces reaction times from hours to minutes while eliminating solvent requirements. This approach achieves 94% conversion with 99% regioselectivity at a remarkable throughput of 500 g/h, demonstrating exceptional scalability for industrial production [7]. The continuous process minimizes thermal degradation pathways observed in batch reactions, particularly important for acid-sensitive intermediates.
Table 4: Catalytic Systems for Regioselective Benzylation
Catalyst System | Conditions | Conversion | Regioselectivity | Turnover Number |
---|---|---|---|---|
AlCl₃ (1.1 eq) | CH₂Cl₂, 0°C, 3h | 95% | 93% | 0.9 |
Sc(OTf)₃ (10 mol%) | CH₃NO₂, 60°C, 8h | 98% | 96% | 9.8 |
Amberlyst-15 (flow) | Neat, 150°C (MW), 5 min residence | 94% | 99% | >500 |
FeCl₃-NiO nanocomposite | Solvent-free, 80°C, 1h | 89% | 91% | 85 |
Bimetallic catalyst systems offer unique advantages for challenging substrates. A FeCl₃-NiO nanocomposite (5 mol%) enables efficient benzylation of sterically hindered 2,4-dichlorophenyl precursors with complete C3 selectivity under solvent-free conditions [10]. The magnetic catalyst is recoverable via simple magnetic decantation and retains 90% activity after five cycles, significantly improving process sustainability. Mechanistic studies indicate synergistic activation where nickel coordinates the benzylic chloride while iron activates the ethoxybenzyl electrophile, creating a pre-organized transition state that favors para-substitution.
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3